8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
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Overview
Description
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a purine core, making it a unique molecule with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and benzyl groups. One common method involves the reductive amination of a precursor compound with benzylpiperazine and chlorophenylmethyl chloride in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to bind to muscarinic acetylcholine receptors, affecting the contractile activity of smooth muscles .
Comparison with Similar Compounds
Similar Compounds
8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one: Known for its cholinomimetic properties and effects on smooth muscle contractility.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity and is used in medicinal chemistry research.
Uniqueness
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
Molecular Formula |
C25H27ClN6O2 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-23-22(24(33)28-25(29)34)32(16-19-7-9-20(26)10-8-19)21(27-23)17-31-13-11-30(12-14-31)15-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,28,33,34) |
InChI Key |
GONXZNDTTJZNIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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